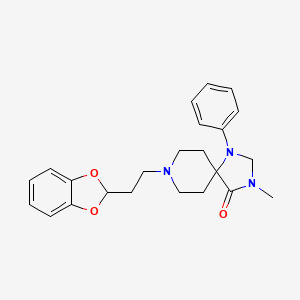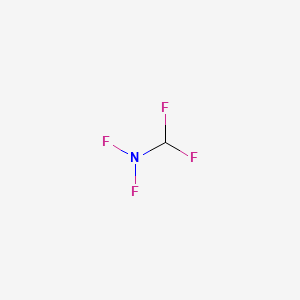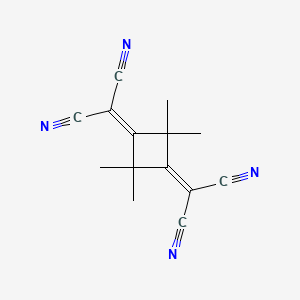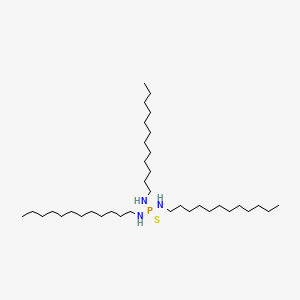
N-bis(dodecylamino)phosphinothioyldodecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 500 is a compound identified and cataloged by the National Cancer Institute’s Developmental Therapeutics Program. It is part of a vast collection of compounds screened for potential anticancer activity. The compound’s unique identifier, NSC 500, is used to track its biological activity and chemical properties within the database.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 500 involves multiple steps, typically starting with the preparation of a core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of NSC 500 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production.
Types of Reactions:
Oxidation: NSC 500 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, using reagents like sodium hydroxide or halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in NSC 500. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 500 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in various chemical assays and studies.
Biology: Employed in cell culture experiments to study its effects on cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of NSC 500 involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:
Binding to DNA or RNA: Interfering with the replication and transcription processes.
Inhibiting Enzymes: Blocking the activity of enzymes critical for cell survival and proliferation.
Inducing Apoptosis: Triggering programmed cell death pathways, leading to the elimination of cancerous cells.
Comparación Con Compuestos Similares
NSC 100: Another compound in the National Cancer Institute’s database with similar anticancer properties.
NSC 200: Known for its ability to inhibit specific enzymes involved in cancer cell growth.
NSC 300: Studied for its potential to induce apoptosis in cancer cells.
Uniqueness of NSC 500: NSC 500 stands out due to its specific molecular structure, which allows it to interact uniquely with its targets. Its efficacy in preclinical studies and its potential for further development as an anticancer agent highlight its importance in scientific research.
Propiedades
Número CAS |
5343-80-6 |
|---|---|
Fórmula molecular |
C36H78N3PS |
Peso molecular |
616.1 g/mol |
Nombre IUPAC |
N-bis(dodecylamino)phosphinothioyldodecan-1-amine |
InChI |
InChI=1S/C36H78N3PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(41,38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3,(H3,37,38,39,41) |
Clave InChI |
MNNRZNBNLHSEQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNP(=S)(NCCCCCCCCCCCC)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


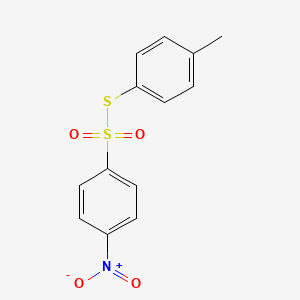
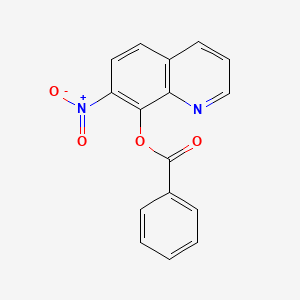
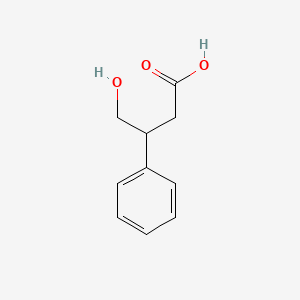

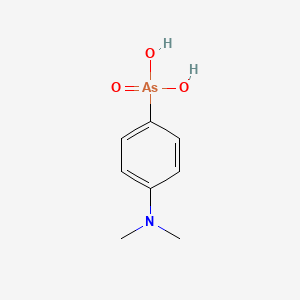

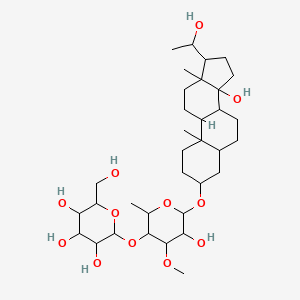
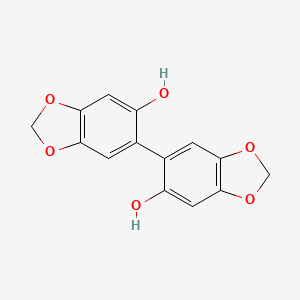
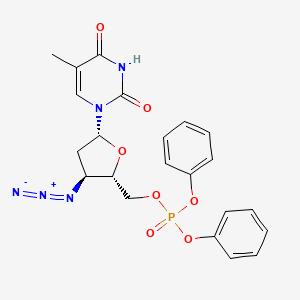

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
